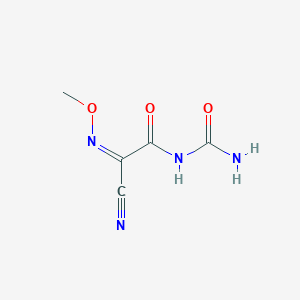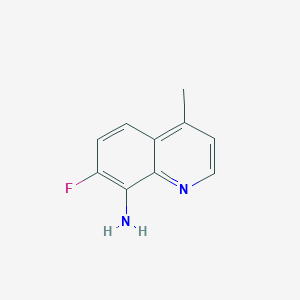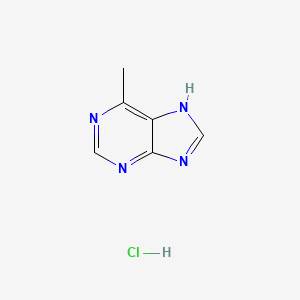
6-Methyl-9H-purine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-9H-purine hydrochloride is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 6-Methyl-9H-purine hydrochloride typically involves several steps. One common method starts with adenine as the raw material. The amino group at position 6 is protected using BOC anhydride, followed by a substitution reaction with fluoro benzyl alcohol. The final product is obtained through hydrolysis . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield.
Análisis De Reacciones Químicas
6-Methyl-9H-purine hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Methyl-9H-purine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying nucleic acid interactions and enzyme activities. Additionally, it is used in the study of cyclic nucleotide signaling pathways .
Mecanismo De Acción
The mechanism of action of 6-Methyl-9H-purine hydrochloride involves its interaction with specific molecular targets. It acts as a purine antagonist, inhibiting both DNA and RNA synthesis by acting as a false metabolite. This inhibition disrupts cellular processes, leading to cell death, particularly in rapidly dividing cells such as cancer cells .
Comparación Con Compuestos Similares
6-Methyl-9H-purine hydrochloride can be compared to other purine derivatives such as erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride). While both compounds share a purine core, this compound is unique in its specific substitutions, which confer distinct chemical and biological properties . Other similar compounds include 6-Methylmercaptopurine riboside and 6-Mercaptopurine, each with their own unique applications and mechanisms of action .
Propiedades
Fórmula molecular |
C6H7ClN4 |
|---|---|
Peso molecular |
170.60 g/mol |
Nombre IUPAC |
6-methyl-7H-purine;hydrochloride |
InChI |
InChI=1S/C6H6N4.ClH/c1-4-5-6(9-2-7-4)10-3-8-5;/h2-3H,1H3,(H,7,8,9,10);1H |
Clave InChI |
WUMMEKYGCJBKJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC=N1)N=CN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




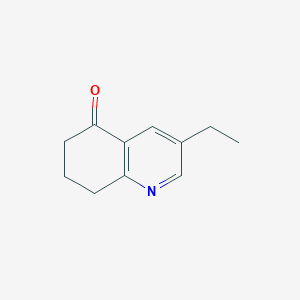

![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11914347.png)
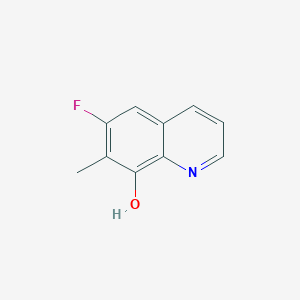
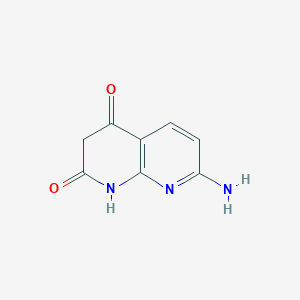
![7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11914352.png)

![1,2,3,4-Tetrahydropyrimido[1,2-a]indole](/img/structure/B11914363.png)
![6-Chloroimidazo[1,2-a]pyridin-5-amine](/img/structure/B11914372.png)

